1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives in Drug Design
1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound that falls within the category of urea derivatives. These derivatives are pivotal in medicinal chemistry due to their unique hydrogen-binding capabilities, facilitating drug-target interactions. Urea derivatives have been extensively studied for their role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Their application spans across various biological targets including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, showcasing the compound's versatility in drug design (Jagtap et al., 2017).
Environmental and Biotechnological Applications
Beyond pharmaceuticals, urea derivatives, including this compound, find applications in environmental science and biotechnology. For instance, urea-based compounds are integral in the development of biosensors aimed at detecting urea concentrations in various settings due to urea's ubiquitous presence in nature and its role as an end product of nitrogen metabolism in humans. This application is crucial for diagnosing critical diseases and monitoring environmental and industrial processes (Botewad et al., 2021).
Furthermore, urea and its derivatives are studied for their roles in microbial degradation and bioremediation processes, particularly in the degradation of pollutants such as methyl tert-butyl ether (MTBE) under various redox conditions. Understanding the microbial pathways and enzymes involved in these processes can lead to improved strategies for remediating contaminated sites, indicating the compound's relevance in environmental sustainability efforts (Schmidt et al., 2004).
Urea in Hydrogen Carrier Applications
Interestingly, urea derivatives have also been explored for their potential in energy applications, specifically as hydrogen carriers. This is based on urea's properties such as non-toxicity, stability, and ease of transport and storage, alongside its vast natural reserves and established production infrastructure. The conversion of urea into hydrogen or as a source of ammonia for fuel cells presents a sustainable and long-term energy supply option, highlighting an innovative application of urea derivatives in addressing global energy challenges (Rollinson et al., 2011).
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-7-14(8-6-12)20-11-13(9-15(20)21)10-18-16(22)19-17(2,3)4/h5-8,13H,9-11H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBLTAFRCAKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.